molecular formula C7H3BrFNO4 B2873104 2-Bromo-5-fluoro-4-nitrobenzoic acid CAS No. 1805189-72-3

2-Bromo-5-fluoro-4-nitrobenzoic acid

Cat. No.: B2873104
CAS No.: 1805189-72-3
M. Wt: 264.006
InChI Key: YHWXPVUSPPRQLC-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in a dry room .

Scientific Research Applications

Building Block for Heterocyclic Synthesis

2-Bromo-5-fluoro-4-nitrobenzoic acid serves as a multireactive building block for heterocyclic oriented synthesis (HOS). This compound can lead to the preparation of various condensed nitrogenous cycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through polymer-supported synthesis. Such heterocycles are significant in drug discovery due to their diverse biological activities (Soňa Křupková et al., 2013).

Crystallographic Studies and Molecular Electrostatic Potential

Research on ortho-, meta-, and para-substituted benzoic acid derivatives, including compounds similar to this compound, has determined their crystal structures using X-ray powder diffraction. These studies offer insights into the intermolecular interactions, hydrogen and halogen bonding, and their assembly into supramolecular frameworks. The electronic structure analysis of these compounds contributes to understanding their physicochemical properties and potential applications in material science (S. Pramanik et al., 2019).

Solid-Phase Synthesis Applications

The versatility of this compound extends to solid-phase synthesis, where it is used as an intermediate for creating complex organic molecules. This methodology facilitates the efficient synthesis of compounds with potential pharmacological activities. For instance, the solid-phase route has been employed to synthesize substituted 1-phenyl-2-aminomethyl-benzimidazoles and 1-phenyl-2-thiomethyl-benzimidazoles, showcasing the compound's role in generating pharmacologically relevant structures (D. Tumelty et al., 1998).

Anticonvulsant Activity Studies

In the realm of medicinal chemistry, derivatives of this compound and related compounds have been evaluated for their anticonvulsant activities. The synthesis and structural determination of metal complexes with 3-nitro-4-hydroxybenzoic acid, a structurally related compound, have led to insights into their potential anticonvulsant properties. Such studies underscore the importance of these compounds in developing new therapeutic agents (J. D'angelo et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-bromo-5-fluoro-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWXPVUSPPRQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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